2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS No.: 1531683-65-4
Cat. No.: VC3097973
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
![2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - 1531683-65-4](/images/structure/VC3097973.png)
Specification
CAS No. | 1531683-65-4 |
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Molecular Formula | C10H11N3S |
Molecular Weight | 205.28 g/mol |
IUPAC Name | 2-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C10H11N3S/c1-2-10(14-5-1)9-6-8-7-11-3-4-13(8)12-9/h1-2,5-6,11H,3-4,7H2 |
Standard InChI Key | ARXMFGLEDFTZIB-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC(=N2)C3=CC=CS3)CN1 |
Canonical SMILES | C1CN2C(=CC(=N2)C3=CC=CS3)CN1 |
Introduction
Chemical Structure and Fundamental Properties
2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine belongs to the class of tetrahydropyrazolo[1,5-a]pyrazines (THPPs), which are bicyclic heterocycles featuring a fused pyrazole ring and a partially saturated pyrazine component. The molecular structure specifically includes a thiophene ring attached at the 2-position of the pyrazole component, creating a complex heterocyclic system with multiple potential binding sites for biological interactions.
The core THPP scaffold represents an important lead-oriented structure in medicinal chemistry, as it satisfies key criteria proposed by pharmaceutical researchers: it is a low-molecular-weight, hydrophilic, conformationally restricted, and sp³-enriched molecular scaffold . These properties make it particularly valuable for drug discovery efforts, with the 2-(thiophen-2-yl) derivative being of special interest.
The thiophene moiety contributes to the compound's aromaticity and electronic properties, while the partially saturated pyrazine ring provides conformational flexibility and three-dimensional structure important for biological recognition.
Synthesis Methodologies
The synthesis of 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be approached through several strategies, drawing from established methods for related compounds. The core THPP scaffold synthesis has been extensively developed, with several approaches suitable for scale-up and medicinal chemistry applications.
Synthetic Routes
One efficient approach to THPPs starts with commercially available substituted 1H-pyrazole-5-carboxylic acids. The assembly of the unsaturated pyrazine ring, followed by catalytic hydrogenation, leads to the desired THPP building blocks . For the incorporation of the thiophene moiety at the 2-position, several strategies have been reported in the literature.
A comprehensive synthetic pathway typically involves:
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Construction of the pyrazole ring with the thiophene substituent already in place
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Addition of the pyrazine component through cyclization reactions
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Selective reduction of the pyrazine ring to achieve the tetrahydro derivative
Multi-step Synthesis Example
Based on reported methods for similar compounds, a likely synthetic route would include:
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Reaction of a thiophen-2-yl hydrazine derivative with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring
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Assembly of the pyrazine moiety via nucleophilic reactions
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Catalytic hydrogenation to reduce the pyrazine ring selectively
This approach mirrors methods described for related tetrahydropyrazolo derivatives, where researchers have achieved good yields through carefully optimized multi-step sequences .
Chemical Reactivity and Derivatization
2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine possesses several reactive sites that enable diverse chemical transformations, making it a versatile scaffold for medicinal chemistry applications.
Common Reactions
The compound can undergo numerous chemical transformations, particularly:
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Acylation: Reaction with acylating agents to introduce acyl groups onto the nitrogen atoms
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Alkylation: Treatment with alkylating agents to modify the nitrogen atoms in the pyrazole ring
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Oxidation: Formation of more highly oxidized nitrogen derivatives using appropriate oxidizing agents
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Substitution Reactions: Both electrophilic and nucleophilic substitutions, particularly on the thiophene ring
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Functional Group Transformations: Including halogenation and subsequent cross-coupling reactions
Structure Modification Strategies
The scaffold allows for multiple points of diversification:
Position | Modification Strategy | Potential Applications |
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Pyrazole Ring | Halogenation followed by cross-coupling | Introduction of diverse aryl/heteroaryl groups |
Thiophene Ring | Electrophilic substitution | Fine-tuning of electronic properties |
Tetrahydropyrazine Ring | N-functionalization, C-functionalization | Modulation of basicity, solubility |
5-Position | Alkylation, acylation | Introduction of additional binding elements |
Advanced synthetic methodologies including iodination with N-iodosuccinimide (NIS) followed by transmetallation with isopropylmagnesium chloride can generate reactive intermediates capable of introducing various functional groups such as carboxylic acids, aldehydes, sulfonates, and boronic esters at specific positions .
Biological Activity and Pharmaceutical Applications
Compounds containing the THPP scaffold have demonstrated significant biological activity, particularly in antiviral applications. While specific data for 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is limited, related analogs provide valuable insights into its potential therapeutic applications.
Antiviral Activity
THPP derivatives have shown promise as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), representing an attractive class of potential anti-HBV therapeutic agents . These compounds effectively inhibit a broad range of nucleoside/nucleotide-resistant HBV variants, offering a potential approach to address treatment resistance.
Research has demonstrated that certain THPP compounds can inhibit HBV DNA viral load in HBV AAV mouse models through oral administration . This suggests that 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine might possess similar antiviral properties that warrant further investigation.
Structure-Activity Relationship Studies
Structure-activity relationship studies of THPP derivatives have revealed several important features that influence biological activity:
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The nature of substituents on the thiophene ring significantly affects potency
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The conformation of the tetrahydropyrazine ring impacts binding to target proteins
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Additional functionalization at the 5 and 6 positions can enhance specificity
These findings provide valuable guidance for the development of 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives with optimized biological profiles.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a comparative analysis with structurally related compounds provides valuable context.
Structural Analogs Comparison
The following table compares key derivatives that share the core THPP scaffold:
This comparison highlights how structural modifications to the basic THPP scaffold can dramatically alter physicochemical properties and potentially biological activity.
Functional Analogs
Beyond structural analogs, functional analogs that share similar biological mechanisms include:
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Pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine derivatives: These compounds, such as 9H-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine, have been developed as PDE IV inhibitors , suggesting potential for THPPs in this therapeutic area.
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1,3,4-thiadiazole derivatives: Compounds like 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have been investigated for their biological activities , indicating the significance of the thiophene moiety in medicinal chemistry.
Recent Research Developments
Recent investigations have expanded our understanding of THPP derivatives and their potential applications, with several notable advances relevant to 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Synthetic Advancements
Researchers have developed improved methods for accessing the THPP scaffold, including approaches that allow for late-stage functionalization and diversity-oriented synthesis. These methods enable the efficient preparation of compound libraries for structure-activity relationship studies .
Particularly significant is the development of enantioselective synthesis methods, as evidenced by work on related heterocyclic systems such as pyrazolo[1,5-a]pyrimidines . This suggests the potential for stereoselective synthesis of 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine to explore potential stereochemical effects on biological activity.
Medicinal Chemistry Applications
Recent work has focused on exploring the medicinal chemistry applications of THPP derivatives, particularly:
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Development of novel antiviral agents, especially against Hepatitis B Virus
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Investigation of other biological targets, drawing from the drug-like properties of the scaffold
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Optimization of pharmacokinetic properties through strategic modification of the core structure
Analytical Methods and Characterization
Analytical techniques for the characterization of 2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and related compounds typically include:
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For related THPP compounds, characteristic signals in the 1H NMR include:
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Infrared Spectroscopy: Characteristic absorption bands include:
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the THPP scaffold.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods have been described for the purification and analysis of THPP derivatives, typically using:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume